
MTSSL
Vue d'ensemble
Description
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate is a highly reactive thiol-specific spin label. It is commonly used in biochemical and biophysical research to investigate the structural and conformational dynamics of proteins and other macromolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-methanol with methanesulfonyl chloride in the presence of a base, followed by oxidation to form the nitroxide radical .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
Reaction with Thiol Groups
MTSSL's primary chemical reaction involves its attachment to proteins through thiol groups . This reaction exploits the standard reactivity of thiosulfate esters . During the reaction, methanesulfinate (CH3SO2−) acts as a leaving group .
The reaction proceeds as follows :This process results in a heterodisulfide bond with the cysteine residue, enabling site-directed spin labeling . The addition of the this compound moiety increases the mass of the protein or peptide by 184.3 daltons . Cysteine residues can be introduced through site-directed mutagenesis, allowing labeling at most positions in a protein .
MTSL Labeling Protocol
A typical protocol for labeling proteins with this compound involves several steps :
- The protein is modified by reaction with this compound .
- Incubation of the modification reaction under agitation at room temperature for 15 minutes .
- Additional this compound is added to the modification reaction to achieve a final concentration 20 times greater than the protein concentration .
- The protein:this compound mixture is incubated under agitation overnight (approximately 16 hours) at room temperature .
- The this compound-labeled protein sample is buffer exchanged into the desired nuclear magnetic resonance (NMR) buffer using a centrifugal filter to remove excess unligated this compound. Dithiothreitol (DTT) should not be present in the NMR buffer .
- The protein is verified to be labeled with this compound using MALDI-TOF mass spectrometry. The mass of the modified protein should increase by approximately 186 Da compared to the unligated protein, and greater than 90% of the protein should be labeled with this compound in the mass spectrum . Biochemical assays can be performed on the labeled protein to ensure this compound attachment does not impair its function .
Considerations for Handling this compound
Applications De Recherche Scientifique
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate is widely used in scientific research, particularly in the following areas:
Mécanisme D'action
The primary mechanism of action for (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate involves the formation of a covalent bond with thiol groups in proteins. This covalent attachment allows the spin label to act as a probe for studying the structural and conformational dynamics of the labeled protein. The nitroxide radical is stable and can be detected using EPR spectroscopy, providing insights into the molecular environment and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate: Another name for the same compound.
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate-15N: A labeled version used for specific applications.
1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester: A related spin label used for targeting amino groups.
Uniqueness
(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate is unique due to its high reactivity with thiol groups and its stability as a nitroxide radical. This makes it particularly useful for studying the structural dynamics of proteins and other macromolecules in various scientific fields .
Activité Biologique
MTSSL (Methanethiosulfonate spin label) is a widely utilized nitroxide spin label in the field of biochemistry and structural biology. It serves as a powerful tool for studying protein dynamics, interactions, and conformational changes through techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. This article delves into the biological activity of this compound, examining its applications, mechanisms, and relevant research findings.
This compound is a thiol-reactive spin label that covalently attaches to cysteine residues in proteins. The nitroxide moiety allows for the detection of electron spins, which can provide information about the local environment surrounding the labeled site. The flexibility of the this compound linker enables it to adapt to various protein conformations, making it suitable for probing dynamic processes within biomolecules.
Applications in Structural Biology
- Site-Directed Spin Labeling (SDSL) :
- Distance Measurements :
- Studying Membrane Proteins :
Case Study 1: Endonuclease I and DNA Interaction
A study investigated the interaction between endonuclease I and DNA using this compound-labeled mutants. The results showed that binding to DNA induced a disorder-to-order transition in the N-terminal region of the enzyme, highlighting its role in DNA repair mechanisms. EPR spectra indicated increased rigidity upon DNA binding, demonstrating how this compound can elucidate protein-DNA interactions .
Case Study 2: Aurora-A Kinase Dynamics
Research on Aurora-A kinase utilized QM/MD simulations alongside EPR to study the dynamics of this compound within the protein's activation loop. The findings suggested that the spin label's flexibility correlates with protein activation states, providing a deeper understanding of kinase regulation mechanisms .
Research Findings
Study | Key Findings | Methodology |
---|---|---|
Martinho et al. | Identified flexibility and conformational changes in endonuclease I upon DNA binding using EPR spectroscopy with this compound labels | SDSL-EPR |
QM/MD Studies | Explored rotational and translational diffusion properties of this compound in Aurora-A kinase | Quantum Mechanics/Molecular Dynamics simulations |
Membrane Proteins | Demonstrated how this compound can report on local structure and dynamics in membrane proteins | EPR spectroscopy |
Propriétés
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZPGYFBZHBAQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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